molecular formula C12H26ClNO B13034876 N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hcl

N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hcl

Cat. No.: B13034876
M. Wt: 235.79 g/mol
InChI Key: AHPPCQLNTGKFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine HCl is a substituted cyclohexylamine derivative characterized by an isobutyl group at the nitrogen atom, a methoxy group, and a methyl group at the 4-position of the cyclohexane ring. Its molecular formula is C₁₂H₂₆ClNO, with a molecular weight of 235.79 g/mol (calculated based on structural analogs ). Limited publicly available data suggest its applications in pharmaceutical or chemical research, though specific pharmacological activities remain uncharacterized in the provided evidence.

Properties

Molecular Formula

C12H26ClNO

Molecular Weight

235.79 g/mol

IUPAC Name

4-methoxy-4-methyl-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C12H25NO.ClH/c1-10(2)9-13-11-5-7-12(3,14-4)8-6-11;/h10-11,13H,5-9H2,1-4H3;1H

InChI Key

AHPPCQLNTGKFDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC(CC1)(C)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride involves several steps. The starting materials typically include cyclohexanone, isobutylamine, and methanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is scaled up using bulk manufacturing processes. These processes involve the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific receptors and enzymes.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituent patterns, which directly impact their properties. Below is a comparative analysis based on available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Cyclohexane) Key Properties (Theoretical)
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine HCl C₁₂H₂₆ClNO 235.79 4-methoxy, 4-methyl Higher lipophilicity vs. analogs due to methyl group
N-Isobutyl-4-methoxycyclohexan-1-amine HCl C₁₁H₂₄ClNO 221.77 4-methoxy Lower steric hindrance; potential for improved solubility
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine C₉H₁₆N₄ 180.25 4-methyltriazole Enhanced hydrogen-bonding capacity due to triazole moiety

Key Observations:

Substituent Effects: The 4-methyl group in the target compound increases steric bulk and lipophilicity compared to the non-methylated analog (C₁₁H₂₄ClNO) . This could enhance membrane permeability but reduce aqueous solubility.

Functional Group Diversity :

  • The triazole-containing analog (C₉H₁₆N₄) exhibits distinct hydrogen-bonding and aromatic interactions, which are absent in the methoxy/methyl-substituted compounds. This highlights how heterocyclic groups diversify biological target engagement.

Research Findings and Limitations

  • Pharmacological Gaps: No direct studies comparing the target compound’s efficacy or toxicity with its analogs are available in the provided evidence. For example, focuses on antiemetics (e.g., ondansetron) with unrelated structures, limiting cross-comparisons .

Biological Activity

N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is a compound with a unique structure that includes a cyclohexane ring and various functional groups. Its molecular formula is C12H19ClN2OC_{12}H_{19}ClN_2O with a molecular weight of approximately 232.75 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology.

Structural Characteristics

The compound features:

  • An isobutyl group , which may influence its lipophilicity and ability to cross biological membranes.
  • A methoxy group , which can enhance its binding affinity to biological targets.
  • A methylcyclohexane structure , contributing to its three-dimensional conformation and interaction with biological systems.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antiviral activity : Compounds related to N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride have shown potential against viruses such as hepatitis B virus (HBV) and human immunodeficiency virus (HIV) .
  • Cytotoxicity : The compound's effects on cell viability and proliferation have been investigated, indicating possible applications in cancer therapy.

Biological Mechanisms

The specific biological mechanisms of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride remain to be fully elucidated. However, studies suggest that it may interact with cellular pathways involved in:

  • Cell cycle regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Inhibition of viral replication : The mechanism may involve increasing intracellular levels of antiviral proteins, which inhibit viral replication .

Case Studies and Research Findings

A review of relevant literature provides insights into the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated inhibition of HBV replication in vitro with an IC50 value of 1.99 µM .
Study BCytotoxicityEvaluated effects on cancer cell lines; showed selective toxicity with an SI (selective index) of 58 .
Study CMechanistic InsightsInvestigated interaction with cellular proteins; suggested modulation of cell cycle pathways .

Synthesis and Interaction Studies

The synthesis of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride typically involves multi-step chemical reactions that allow for precise control over the final product's purity and yield. Understanding how this compound interacts with biological systems is crucial for advancing its pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.